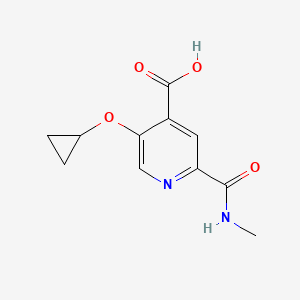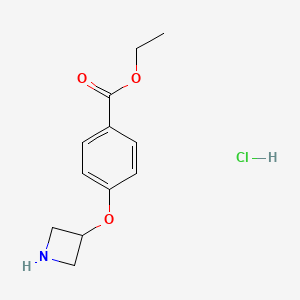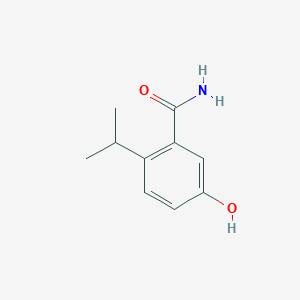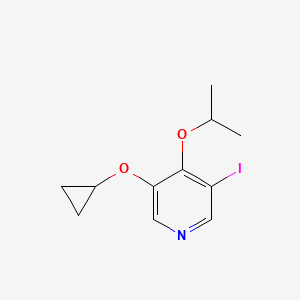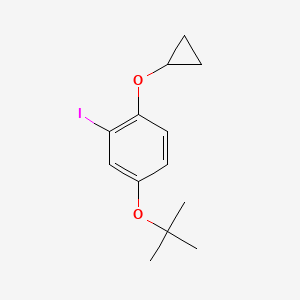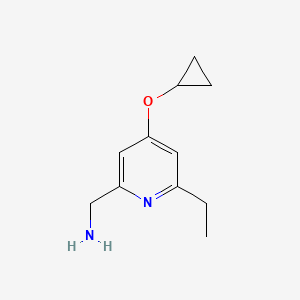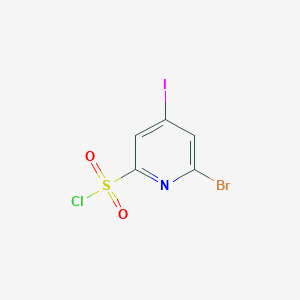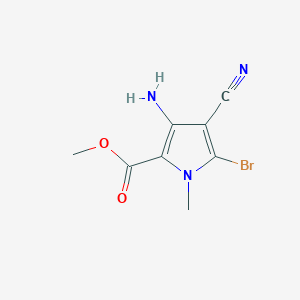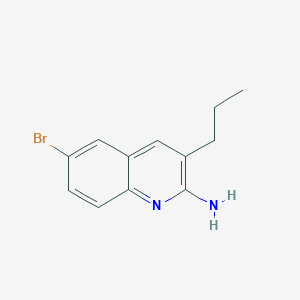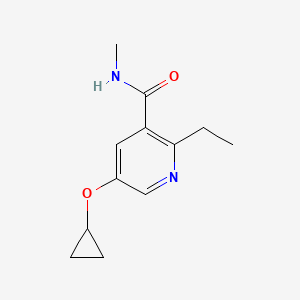
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing nicotinamide derivatives often involve the use of cyclopropylamine and ethyl bromide as starting materials, followed by cyclization and functional group modifications under controlled conditions
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound can be used in studies investigating the biological activity of nicotinamide derivatives and their potential therapeutic effects.
Medicine: Research into the pharmacological properties of nicotinamide derivatives may involve this compound as a model or reference substance.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylnicotinamide is not well-documented. as a nicotinamide derivative, it may interact with various molecular targets and pathways involved in cellular metabolism and signaling. Nicotinamide derivatives are known to influence processes such as DNA repair, cellular energy production, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-ethyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has well-documented biological activities.
Nicotinamide riboside: A derivative that is a precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide mononucleotide: Another NAD+ precursor with potential anti-aging and metabolic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives.
Eigenschaften
CAS-Nummer |
1243289-95-3 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11-10(12(15)13-2)6-9(7-14-11)16-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
WSASRXOVBKGOSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
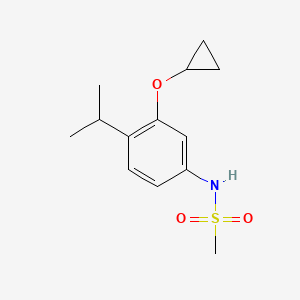
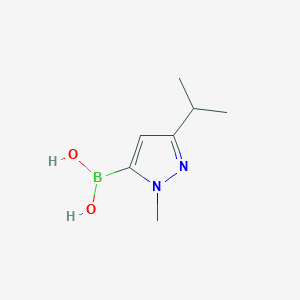
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
